3-(fluoromethyl)morpholine hydrochloride
CAS No.: 2408972-78-9
Cat. No.: VC11588489
Molecular Formula: C5H11ClFNO
Molecular Weight: 155.60 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2408972-78-9 |
---|---|
Molecular Formula | C5H11ClFNO |
Molecular Weight | 155.60 g/mol |
IUPAC Name | 3-(fluoromethyl)morpholine;hydrochloride |
Standard InChI | InChI=1S/C5H10FNO.ClH/c6-3-5-4-8-2-1-7-5;/h5,7H,1-4H2;1H |
Standard InChI Key | CKPCDQGUDWJMNH-UHFFFAOYSA-N |
Canonical SMILES | C1COCC(N1)CF.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound’s IUPAC name, (3S)-3-(fluoromethyl)morpholine hydrochloride, reflects its stereochemistry, with the fluoromethyl group occupying the 3-position of the morpholine ring in the S-configuration . The morpholine ring itself is a six-membered heterocycle containing one oxygen and one nitrogen atom, while the fluoromethyl group introduces electronegativity and steric effects that influence reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C5H11ClFNO | |
Molecular Weight | 155.60 g/mol | |
CAS Number | 1266238-76-9 | |
SMILES | C1COCC@HCF.Cl | |
InChIKey | CKPCDQGUDWJMNH-NUBCRITNSA-N |
The SMILES notation confirms the S-configuration via the [C@H]
descriptor, critical for enantioselective synthesis and biological activity . The presence of fluorine enhances the compound’s ability to participate in hydrogen bonding and dipole interactions, which are pivotal in drug-receptor binding .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound are consistent with its structure. The NMR spectrum typically shows a singlet near -215 ppm, corresponding to the fluoromethyl group, while NMR reveals splitting patterns indicative of coupling between fluorine and adjacent protons . Computational studies using density functional theory (DFT) predict a dipole moment of 3.2 Debye, aligning with its polar nature and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Industrial Production
Industrial Scaling Challenges
Industrial production requires optimization of reaction conditions to minimize byproducts. Continuous flow reactors are employed to enhance heat and mass transfer, particularly for exothermic fluorination steps. Challenges include fluorine’s high reactivity and the need for anhydrous conditions to prevent hydrolysis of the fluoromethyl group.
Applications in Pharmaceutical Development
Role as a Bioisostere
The fluoromethyl group serves as a bioisostere for hydroxyl or methyl groups, improving metabolic stability without significantly altering molecular volume. This substitution is leveraged in central nervous system (CNS) drug candidates, where blood-brain barrier penetration is critical . For instance, derivatives of this compound have been explored as neurokinin-1 (NK1) receptor antagonists for treating chemotherapy-induced nausea.
Case Study: Antiviral Agents
In a 2024 study, 3-(fluoromethyl)morpholine hydrochloride was used to synthesize analogs of baloxavir marboxil, an influenza antiviral. The fluoromethyl group improved binding affinity to the viral cap-dependent endonuclease by 30% compared to non-fluorinated counterparts .
Table 2: Pharmacokinetic Profile of a Representative Derivative
Parameter | Value (Fluorinated) | Value (Non-Fluorinated) |
---|---|---|
Half-life (t) | 8.2 h | 3.5 h |
Bioavailability | 78% | 45% |
LogP | 1.9 | 2.4 |
Agrochemical and Material Science Applications
Enhanced Herbicidal Activity
Incorporating 3-(fluoromethyl)morpholine into glyphosate analogs increases foliar absorption due to fluorine’s electronegativity, which enhances membrane permeability. Field trials demonstrated a 20% reduction in application rates while maintaining efficacy against resistant weeds.
Polymer Modification
The compound’s ability to act as a chain-transfer agent in radical polymerization has been exploited to synthesize fluorinated polyacrylates with superior chemical resistance. These polymers exhibit a 40% reduction in water absorption compared to non-fluorinated variants, making them suitable for hydrophobic coatings .
Future Research Directions
Enantioselective Catalysis
Developing asymmetric synthesis methods to produce the (R)-enantiomer could unlock new biological activities. Recent advances in chiral phosphine ligands suggest feasibility for achieving >90% enantiomeric excess .
Fluorine-18 Radiolabeling
The fluoromethyl group is a candidate for -labeling in positron emission tomography (PET) tracers. Preliminary studies achieved radiochemical yields of 65% using a copper-mediated -fluorination approach.
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